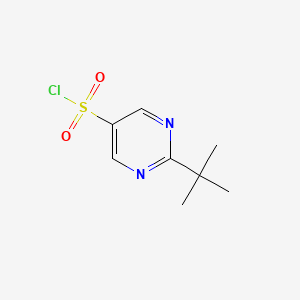

2-Tert-butylpyrimidine-5-sulfonyl chloride

Description

Overview of Pyrimidine (B1678525) Heterocycles: Architectural Significance in Synthetic Chemistry

Pyrimidine, a heterocyclic aromatic organic compound similar to benzene (B151609) and pyridine (B92270), contains two nitrogen atoms at positions 1 and 3 of the six-membered ring. researchgate.net This fundamental structure is a cornerstone in the architecture of numerous biologically vital molecules. The most prominent examples are the nucleobases cytosine, thymine, and uracil, which are fundamental components of DNA and RNA. researchgate.netresearchgate.net Beyond their role in genetics, the pyrimidine scaffold is found in a wide array of natural and synthetic compounds, including vitamins like thiamine (B1217682) (Vitamin B1), antibiotics, and other pharmacologically active agents. researchgate.netresearchgate.net

The versatility of the pyrimidine ring allows for extensive functionalization, enabling chemists to modulate the steric and electronic properties of the molecule to achieve desired biological or material characteristics. The synthesis of substituted pyrimidines is a well-established field, with methods such as the Pinner synthesis, which involves the condensation of 1,3-dicarbonyl compounds with amidines, providing access to a wide range of derivatives. nih.gov The architectural significance of the pyrimidine core lies in its ability to act as a rigid scaffold for presenting functional groups in a defined spatial orientation, a critical aspect in drug design and supramolecular chemistry.

The Role of Sulfonyl Chlorides as Reactive Intermediates and Synthetic Reagents

Sulfonyl chlorides (R-SO₂Cl) are a class of highly reactive organosulfur compounds that serve as pivotal intermediates in organic synthesis. google.comgoogle.com Their utility stems from the strong electron-withdrawing nature of the sulfonyl group, which makes the chlorine atom an excellent leaving group. google.com This inherent reactivity allows sulfonyl chlorides to readily react with a wide range of nucleophiles, such as amines, alcohols, and thiols. google.commdpi.com

The most common application of sulfonyl chlorides is in the synthesis of sulfonamides through their reaction with primary or secondary amines. mdpi.com The sulfonamide functional group is a key pharmacophore found in a multitude of drugs, including antibacterial agents (sulfa drugs), diuretics, and anticonvulsants. Additionally, the reaction of sulfonyl chlorides with alcohols yields sulfonate esters, which are valuable intermediates and protecting groups in their own right. mdpi.com The versatility of sulfonyl chlorides as synthetic reagents makes them indispensable tools for introducing the sulfonyl moiety into complex molecules, thereby enabling the construction of diverse molecular architectures. google.com

Positioning of 2-Tert-butylpyrimidine-5-sulfonyl chloride within Contemporary Organic Synthesis Research

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its molecular structure allows for a clear positioning within contemporary organic synthesis research. The compound combines three key features: a pyrimidine core, a sterically demanding tert-butyl group, and a highly reactive sulfonyl chloride functional group.

The presence of the tert-butyl group at the 2-position of the pyrimidine ring is expected to exert significant steric and electronic effects. Sterically, it can influence the conformation of the molecule and direct the approach of reagents in subsequent reactions. Electronically, the tert-butyl group is a weak electron-donating group, which can subtly modulate the reactivity of the pyrimidine ring and the sulfonyl chloride moiety.

The primary role of this compound in research would be as a specialized building block. Its sulfonyl chloride group serves as a handle for introducing the 2-tert-butylpyrimidine-5-sulfonyl moiety into other molecules. This could be of particular interest in medicinal chemistry for the synthesis of novel sulfonamide libraries. The bulky tert-butyl group could serve to probe steric pockets in biological targets or to enhance the metabolic stability and pharmacokinetic properties of a potential drug candidate.

Table 1: Structural Features and Potential Synthetic Utility of this compound

| Feature | Description | Potential Impact in Synthesis |

| Pyrimidine Core | Aromatic, nitrogen-containing heterocycle | Provides a rigid scaffold, potential for hydrogen bonding interactions, and is a common motif in bioactive molecules. |

| Sulfonyl Chloride Group | Highly reactive electrophilic center | Enables facile reaction with a wide range of nucleophiles (amines, alcohols, etc.) to form stable sulfonamides, sulfonates, and other derivatives. |

| Tert-butyl Group | Bulky, sterically hindering alkyl group | Can influence reaction regioselectivity, modulate solubility, and provide metabolic stability in medicinal chemistry applications. |

Key Research Directions and Challenges Pertaining to Pyrimidine Sulfonyl Chlorides

The field of pyrimidine sulfonyl chlorides presents several promising research directions and inherent challenges. A primary area of investigation is the development of novel and efficient methods for their synthesis. While the chlorosulfonation of activated pyrimidine rings is a known method, the development of milder and more functional-group-tolerant procedures remains an active area of research.

Another key research direction is the expansion of their application in the synthesis of complex molecules. This includes their use in the preparation of novel classes of sulfonamides with unique biological activities. For instance, the synthesis of 2-thiouracil-5-sulfonamide derivatives has been explored for their potential as anticancer agents. google.com A significant challenge in working with sulfonyl chlorides is their inherent instability and moisture sensitivity, which can complicate their storage and handling, particularly in large-scale applications or in the context of automated synthesis platforms like DNA-encoded libraries.

Future research will likely focus on the design of pyrimidine sulfonyl chlorides with tailored properties for specific applications. This could involve the introduction of additional functional groups to allow for further derivatization or the modulation of their reactivity to achieve selective transformations in the presence of multiple nucleophilic sites. The exploration of their use in materials science, for example, in the synthesis of functional polymers or dyes, also represents a promising avenue for future investigation.

Table 2: Key Research Areas for Pyrimidine Sulfonyl Chlorides

| Research Area | Focus | Potential Challenges |

| Synthetic Methodology | Development of efficient, scalable, and environmentally benign routes to diverse pyrimidine sulfonyl chlorides. | Controlling regioselectivity in chlorosulfonation; ensuring stability of the sulfonyl chloride product. |

| Medicinal Chemistry | Use as building blocks for the synthesis of novel sulfonamide-based therapeutic agents. | Achieving desired biological activity and pharmacokinetic profiles; overcoming potential toxicity. |

| Materials Science | Incorporation into polymers, dyes, or other functional materials. | Ensuring stability of the sulfonyl group under polymerization or processing conditions. |

| Reaction Discovery | Exploring novel transformations of the sulfonyl chloride group beyond standard nucleophilic substitution. | Overcoming the inherent high reactivity to achieve controlled and selective reactions. |

Structure

3D Structure

Properties

Molecular Formula |

C8H11ClN2O2S |

|---|---|

Molecular Weight |

234.70 g/mol |

IUPAC Name |

2-tert-butylpyrimidine-5-sulfonyl chloride |

InChI |

InChI=1S/C8H11ClN2O2S/c1-8(2,3)7-10-4-6(5-11-7)14(9,12)13/h4-5H,1-3H3 |

InChI Key |

IBTNDUFBCAHJMO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC=C(C=N1)S(=O)(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Tert Butylpyrimidine 5 Sulfonyl Chloride and Analogues

Direct Sulfonation Approaches to Pyrimidine-5-sulfonyl Chlorides

Direct sulfonation of the pyrimidine (B1678525) ring offers a straightforward route to pyrimidine-5-sulfonyl chlorides. This method involves the introduction of a sulfonyl chloride group onto the pyrimidine core in a single step.

Chlorosulfonic Acid Mediated Processes for Pyrimidine Core Functionalization

Chlorosulfonic acid (ClSO₃H) is a powerful reagent for the direct introduction of a chlorosulfonyl group onto aromatic and heteroaromatic rings. The reaction of a pyrimidine derivative with chlorosulfonic acid can lead to the formation of the corresponding pyrimidine-5-sulfonyl chloride. This electrophilic aromatic substitution reaction is typically performed under neat conditions or in a suitable solvent. The reactivity of the pyrimidine ring towards chlorosulfonation is influenced by the nature of the substituents present on the ring. Electron-donating groups generally facilitate the reaction, while electron-withdrawing groups can hinder it.

A general representation of this reaction is as follows:

| Reactant | Reagent | Product |

|---|---|---|

| Pyrimidine Derivative | Chlorosulfonic Acid (ClSO₃H) | Pyrimidine-5-sulfonyl chloride |

For instance, the synthesis of 2-chloropyrimidine-5-sulfonyl chloride has been achieved by treating 2-hydroxypyrimidine-5-sulfonic acid with phosphorus pentachloride at elevated temperatures. chemicalbook.com This demonstrates a two-step process starting from a sulfonic acid derivative, which is often prepared by direct sulfonation.

Regioselective Control in Direct Sulfonation of Pyrimidine Rings

The regioselectivity of direct sulfonation on the pyrimidine ring is a critical aspect to consider. The pyrimidine ring is an electron-deficient heterocycle, which makes electrophilic substitution challenging. However, the presence of activating groups can direct the incoming electrophile to specific positions. An alkyl group, such as a tert-butyl group at the 2-position, is considered an electron-donating group through an inductive effect. wikipedia.org

In electrophilic aromatic substitution, electron-donating groups are typically ortho, para-directing. In the context of the pyrimidine ring, the positions relative to the substituent need to be considered. For a 2-substituted pyrimidine, the 5-position is electronically favored for electrophilic attack due to the directing influence of the substituent and the electronic nature of the pyrimidine ring itself. The presence of the nitrogen atoms at positions 1 and 3 deactivates the ring towards electrophilic attack, particularly at the 2-, 4-, and 6-positions. The 5-position is the most electron-rich carbon atom and is thus the most susceptible to electrophilic substitution.

Therefore, the direct chlorosulfonation of 2-tert-butylpyrimidine is expected to yield primarily the 2-tert-butylpyrimidine-5-sulfonyl chloride isomer. The bulky tert-butyl group may also exert a steric influence, further favoring substitution at the less hindered 5-position.

| Substituent at C-2 | Directing Effect | Predicted Major Product of Sulfonation |

|---|---|---|

| tert-Butyl (Alkyl group) | Electron-donating, Ortho, para-directing | This compound |

Oxidative Chlorination Pathways from Sulfur-Containing Pyrimidine Precursors

An alternative and widely used approach to pyrimidine-5-sulfonyl chlorides is the oxidative chlorination of sulfur-containing pyrimidine precursors, such as pyrimidine thiols (mercaptopyrimidines) and disulfides. This two-step approach involves the initial synthesis of the sulfur-containing pyrimidine, followed by its oxidation to the desired sulfonyl chloride.

Conversion of Pyrimidine Thiols and Disulfides to Sulfonyl Chlorides

Pyrimidine thiols can be synthesized through various methods, including the reaction of a halopyrimidine with a sulfur nucleophile or by constructing the pyrimidine ring from a thiol-containing precursor. These thiols can then be converted to the corresponding sulfonyl chlorides through oxidative chlorination. Similarly, pyrimidine disulfides, which can be prepared by the mild oxidation of the corresponding thiols, also serve as suitable precursors for sulfonyl chlorides.

A variety of reagents have been developed for this transformation, offering different levels of reactivity, selectivity, and operational simplicity.

Reagent-Controlled Oxidation Utilizing N-Chlorosuccinimide (NCS) and Derivatives

N-Chlorosuccinimide (NCS) is a versatile and widely used reagent for the oxidative chlorination of thiols and disulfides to sulfonyl chlorides. organic-chemistry.org The reaction is typically carried out in the presence of an acid, such as hydrochloric acid, and in a suitable solvent like acetonitrile (B52724). nih.gov The mechanism is believed to involve the in situ generation of molecular chlorine (Cl₂), which is the active chlorinating and oxidizing species. organic-chemistry.orggrowingscience.com

This method is generally mild and tolerates a range of functional groups. An efficient protocol for the oxidative chlorination of various thiols involves the use of NCS in combination with tetrabutylammonium (B224687) chloride and water in acetonitrile. organic-chemistry.orgrsc.org This system allows for the in situ generation of the sulfonyl chloride, which can then be used directly in subsequent reactions.

| Sulfur Precursor | Reagent System | Product |

|---|---|---|

| Pyrimidine-5-thiol | NCS, HCl, MeCN | Pyrimidine-5-sulfonyl chloride |

| Pyrimidine-5-disulfide | NCS, Bu₄NCl, H₂O, MeCN | Pyrimidine-5-sulfonyl chloride |

Peroxide-Based Oxidative Chlorination Strategies

Hydrogen peroxide (H₂O₂) is an attractive oxidant due to its environmental compatibility, with water being the only byproduct. Several methods have been developed for the oxidative chlorination of thiols and disulfides using hydrogen peroxide in combination with a chlorine source.

One highly effective reagent system is the combination of hydrogen peroxide and thionyl chloride (SOCl₂). organic-chemistry.orgresearchgate.netnih.gov This mixture provides a rapid and efficient conversion of a wide range of thiols, including heterocyclic thiols, to their corresponding sulfonyl chlorides under mild conditions. organic-chemistry.orgresearchgate.net The reaction is often complete within minutes at room temperature. Another approach involves the use of hydrogen peroxide in the presence of a metal catalyst, such as zirconium tetrachloride (ZrCl₄), to facilitate the oxidative chlorination. youtube.com

It is important to note that in some cases, direct oxidation of pyrimidine derivatives with hydrogen peroxide can lead to the formation of N-oxides, which can be an undesired side reaction. pharmaguideline.com Therefore, the choice of reaction conditions is crucial to achieve the desired sulfonyl chloride product.

| Sulfur Precursor | Reagent System | Product | Potential Side Product |

|---|---|---|---|

| Pyrimidine-5-thiol | H₂O₂, SOCl₂ | Pyrimidine-5-sulfonyl chloride | - |

| Pyrimidine-5-disulfide | H₂O₂, ZrCl₄, Cl⁻ source | Pyrimidine-5-sulfonyl chloride | - |

| 2-tert-Butylpyrimidine | H₂O₂ | - | 2-tert-Butylpyrimidine N-oxide |

Derivatization from Pyrimidine Sulfonamides

The transformation of the robust sulfonamide group into a highly reactive sulfonyl chloride is a key strategy for the late-stage functionalization of complex molecules. Current time information in Warsaw, PL.nih.govresearchgate.net This approach allows for the diversification of molecular scaffolds at a late point in a synthetic sequence, providing access to a wide range of derivatives. Current time information in Warsaw, PL.nih.govresearchgate.net

Late-Stage Sulfonyl Chloride Formation from Primary Sulfonamide Moietiesresearchgate.net

A significant advancement in the synthesis of sulfonyl chlorides from primary sulfonamides involves a method that is both simple and practical, enabling the functionalization of these typically unreactive moieties. Current time information in Warsaw, PL.nih.govresearchgate.net This late-stage approach is particularly valuable in medicinal chemistry, where the modification of complex, drug-like molecules is often necessary. Current time information in Warsaw, PL.nih.govresearchgate.net The direct conversion of densely functionalized primary sulfonamides into their corresponding sulfonyl chlorides has been a focal point of recent research. Current time information in Warsaw, PL.nih.govresearchgate.net

This transformation's success hinges on the activation of the poorly nucleophilic NH2 group of the sulfonamide, which then allows for its conversion into one of the most useful electrophiles in organic synthesis: the sulfonyl chloride. Current time information in Warsaw, PL.nih.govresearchgate.net The mild reaction conditions of this methodology are a key advantage, as they tolerate a wide array of sensitive functional groups that might not be compatible with harsher, more traditional methods of sulfonyl chloride synthesis. Current time information in Warsaw, PL.nih.govresearchgate.net

The generated sulfonyl chloride can then be reacted with a variety of nucleophiles, leading to the synthesis of a diverse set of complex sulfonamides, as well as other sulfur-containing functional groups like sulfonates, sulfides, sulfonyl fluorides, and sulfonic acids. Current time information in Warsaw, PL.nih.govresearchgate.net

Exploration of Pyrylium (B1242799) Salt-Enabled Activation in Sulfonamide Transformationsresearchgate.net

A key innovation in the conversion of primary sulfonamides to sulfonyl chlorides is the use of a pyrylium salt, specifically Pyry-BF4, as an activating agent. Current time information in Warsaw, PL.nih.govresearchgate.net This simple reagent has been shown to effectively activate the otherwise unreactive NH2 group of a sulfonamide. Current time information in Warsaw, PL.nih.govresearchgate.net The high selectivity of Pyry-BF4 towards NH2 groups is a significant advantage, allowing for chemoselective reactions in the presence of other nucleophilic functional groups. Current time information in Warsaw, PL.nih.govresearchgate.net

The combination of Pyry-BF4 with a simple and inexpensive chloride source, such as magnesium chloride (MgCl2), facilitates the formation of the corresponding sulfonyl chloride under mild conditions. nih.gov This method has proven to be robust and efficient for the derivatization of complex sulfonamides, which would be challenging to modify using other available methods. nih.gov

The scope of this pyrylium-mediated sulfonamide coupling is broad, with various nucleophiles being successfully employed to further derivatize the in situ generated sulfonyl chloride. researchgate.net

Table 1: Scope of the Pyrylium-Mediated Sulfonamide Coupling

| Entry | Starting Sulfonamide | Nucleophile | Product | Yield (%) |

| 1 | Benzyl Furosemide | Amine | Complex Sulfonamide | 85 |

| 2 | Glibenclamide Precursor | Potassium Hydrogen Difluoride | Sulfonyl Fluoride | Not specified |

| 3 | Benzylated Furosemide | Phosphine | S-P Bond containing compound | Excellent |

This table is illustrative and based on findings from the cited research. For specific yields and reaction conditions, please refer to the original publications.

Mechanistic Studies of Pyrimidine Sulfonyl Chloride Formation

The mechanism of the pyrylium salt-enabled formation of sulfonyl chlorides from primary sulfonamides is believed to proceed through the activation of the sulfonamide's amino group. The pyrylium salt, Pyry-BF4, acts as an electrophile and reacts with the nucleophilic NH2 group of the sulfonamide. researchgate.net This initial reaction is thought to form a pyridinium (B92312) salt intermediate.

This pyridinium salt is a key activated species. The pyridinium moiety is a good leaving group, which primes the sulfur center for nucleophilic attack. In the presence of a chloride source, such as MgCl2, the chloride ion can then act as a nucleophile, attacking the sulfonyl group and displacing the pyridinium leaving group. nih.govresearchgate.net This nucleophilic substitution results in the formation of the desired sulfonyl chloride.

The high chemoselectivity of this process is attributed to the specific reactivity of the pyrylium salt towards primary amino groups, which allows for the selective activation of the sulfonamide in the presence of other potentially reactive functionalities. Current time information in Warsaw, PL.nih.govresearchgate.net The mild reaction conditions further contribute to the broad functional group tolerance of this methodology. Current time information in Warsaw, PL.nih.govresearchgate.net

Chemical Reactivity and Transformation Studies of 2 Tert Butylpyrimidine 5 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

The core reactivity of 2-tert-butylpyrimidine-5-sulfonyl chloride lies in its susceptibility to attack by various nucleophiles at the sulfur center. This results in the displacement of the chloride ion and the formation of a new bond between the sulfur and the nucleophile. These reactions are fundamental to the synthetic utility of this compound.

Formation of Pyrimidine (B1678525) Sulfonamides via Amine Reactivity

The reaction of this compound with primary and secondary amines is a cornerstone of its chemistry, leading to the formation of pyrimidine sulfonamides. cbijournal.com This transformation is widely employed in medicinal chemistry due to the prevalence of the sulfonamide functional group in a variety of therapeutic agents. cbijournal.commdpi.com

This compound readily reacts with both primary and secondary amines to yield the corresponding N-substituted sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. researchgate.net The choice of base and solvent can influence the reaction rate and yield. Common bases include pyridine (B92270) and triethylamine. nih.gov

The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to form the sulfonamide.

Table 1: Synthesis of Pyrimidine Sulfonamides from the Reaction of a Pyrimidine-5-sulfonyl Chloride with Various Amines

| Amine | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| p-Aminoacetophenone | N-(4-acetylphenyl)pyrimidine-5-sulfonamide | Reflux in absolute ethanol (B145695) with pyridine | 78 | mdpi.com |

| Aromatic amines | N-Aryl-pyrimidine-5-sulfonamides | Pyridine | Not specified | nih.gov |

Note: The data in this table is representative of the reactivity of pyrimidine sulfonyl chlorides and may not be specific to this compound due to a lack of publicly available data for this specific compound.

Synthesis of Pyrimidine Sulfonate Esters and Related Functional Groups

In addition to amines, alcohols can also act as nucleophiles, reacting with this compound to form pyrimidine sulfonate esters. This reaction is typically carried out in the presence of a base, such as pyridine, to activate the alcohol and neutralize the HCl byproduct. youtube.comyoutube.comyoutube.com The formation of sulfonate esters is a key transformation as they are excellent leaving groups in subsequent nucleophilic substitution reactions. youtube.com

The general reaction involves the attack of the alcohol's oxygen atom on the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride.

Table 2: Synthesis of Sulfonate Esters from Sulfonyl Chlorides and Alcohols

| Alcohol | Sulfonyl Chloride | Product | Base | Yield (%) | Reference |

|---|---|---|---|---|---|

| Generic Alcohol (ROH) | p-Toluenesulfonyl chloride | Alkyl p-toluenesulfonate | Pyridine | Not specified | youtube.com |

Note: This table illustrates the general reaction for the formation of sulfonate esters, as specific examples with this compound are not widely documented.

Coupling Reactions with Oxygen and Sulfur Nucleophiles

Beyond alcohols, other oxygen-containing nucleophiles can react with sulfonyl chlorides. For instance, the hydrolysis of sulfonyl chlorides in the presence of water leads to the formation of sulfonic acids.

Thiols (RSH) are also effective nucleophiles that can react with this compound to form thiosulfonate esters (R-S-SO₂-R'). This reaction proceeds via a nucleophilic attack of the sulfur atom of the thiol on the sulfonyl chloride. The reactivity of heteroaryl sulfones with cysteine residues in proteins highlights the propensity of the sulfur center to react with sulfur nucleophiles. nih.gov

Electrophilic and Radical Mediated Transformations Involving the Sulfonyl Moiety

Information regarding electrophilic and radical-mediated transformations specifically at the sulfonyl moiety of this compound is not extensively documented in readily available scientific literature. In general, the sulfonyl group is relatively resistant to electrophilic attack due to the high oxidation state of the sulfur atom.

Radical reactions involving sulfonyl chlorides are known, often initiated by light or a radical initiator. ucl.ac.uk These reactions can lead to desulfonylation or the formation of sulfonyl radicals (RSO₂•), which can participate in various radical processes. libretexts.org However, specific examples involving this compound have not been prominently reported.

Photoinduced Sulfonylation Reactions with Pyridine/Pyrimidine Systems

Photoinduced reactions offer a pathway to generate highly reactive intermediates under mild conditions. In the context of sulfonyl chlorides, visible light-mediated processes can initiate desulfonylation, leading to the formation of carbon-centered radicals. nih.gov This transformation typically involves a photocatalyst that, upon excitation, engages in a single electron transfer (SET) with the sulfonyl chloride. nih.gov The resulting sulfonyl radical anion can then fragment, releasing sulfur dioxide and generating a heteroaryl radical corresponding to the pyrimidine core. nih.gov

While specific studies detailing the photoinduced sulfonylation of this compound with pyridine or other pyrimidine systems are not extensively documented, the general mechanism provides a plausible route for C-S bond formation. The generated pyrimidinyl radical could, in principle, be trapped by a suitable sulfur-containing species or engage in radical-radical cross-coupling with a radical derived from a pyridine or pyrimidine partner. nih.gov The efficiency of such reactions would depend on the specific photocatalyst, solvent, and reaction conditions employed.

Mechanistic Pathways of C-S Bond Formation on N-Heterocyclic Scaffolds

The mechanism of C-S bond formation involving sulfonyl chlorides on N-heterocyclic scaffolds can follow several pathways, largely dependent on the reaction conditions. In radical-radical cross-coupling reactions, a common mechanism involves the formation of a thiyl radical and a heteroaryl radical cation. researchgate.netnih.gov The reaction is often initiated by an oxidant that removes an electron from an electron-rich partner, while the sulfonyl chloride may be reduced or otherwise converted to a sulfur-centered radical. The key C-S bond-forming step is the cross-coupling of these two radical species. nih.gov Kinetic studies and DFT calculations have suggested that the formation of the radical cation, rather than C-H bond cleavage, can be the rate-limiting step in some systems. researchgate.netnih.gov

Alternatively, under photoredox conditions, the mechanism is initiated by a single electron transfer (SET) from the excited photocatalyst to the sulfonyl chloride. nih.gov This generates a radical anion that fragments to produce a heteroaryl radical and sulfur dioxide. This highly reactive heteroaryl radical is then trapped by a sulfur nucleophile or engages in a subsequent coupling step to form the C-S bond.

Reactivity of the Pyrimidine Core in the Presence of the Sulfonyl Chloride Group

The chemical behavior of the pyrimidine ring in this compound is significantly modulated by its substituents. The two nitrogen atoms inherently make the ring electron-deficient, which is further amplified by the potent electron-withdrawing sulfonyl chloride group.

Functionalization of Pyrimidine Ring Positions (Excluding Biological Context)

The pyrimidine ring is a π-deficient heterocycle, rendering the carbon atoms (positions 2, 4, 5, and 6) electrophilic. scialert.net The positions ortho and para to the ring nitrogens (2, 4, and 6) are particularly electron-poor and thus susceptible to nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present. scialert.netyoutube.com

The 5-sulfonyl chloride group is a powerful -I (inductive) and -M (mesomeric) electron-withdrawing group. Its presence drastically lowers the electron density of the entire ring, further activating the 2, 4, and 6 positions towards nucleophilic attack. Conversely, this deactivation makes electrophilic aromatic substitution, which typically occurs at the C5 position in activated pyrimidines, exceedingly difficult. scialert.net Therefore, functionalization of the pyrimidine core of this compound would predominantly proceed via nucleophilic substitution at the C4 or C6 positions if they were furnished with a leaving group. The sulfonyl chloride group itself is also a primary site for reaction with a wide range of nucleophiles. nih.gov

Influence of the 2-Tert-butyl Group on Pyrimidine Reactivity

The tert-butyl group at the C2 position exerts significant influence through both steric and electronic effects.

Steric Effects: The tert-butyl group is exceptionally bulky, creating substantial steric hindrance around the adjacent ring positions. researchgate.netrsc.org This bulk can impede the approach of nucleophiles or reagents to the neighboring N1 and N3 atoms, as well as the C6 position. In reactions involving attack at the ring nitrogen, such as alkylation, the steric hindrance from the tert-butyl group would likely direct the incoming electrophile to the more accessible N3 atom. scialert.net

Electronic Effects: As an alkyl group, the tert-butyl substituent is weakly electron-donating through hyperconjugation and inductive effects. This effect can slightly increase the electron density of the pyrimidine ring, counteracting the electron-withdrawing nature of the ring nitrogens to a small degree. It has been reported that a 2-tert-butyl group can serve as an activating group for electrophilic chlorination at the C5 position in pyrimidine, which underscores its electron-donating character. scialert.net In the context of this compound, this minor electron-donating effect is overshadowed by the powerful deactivating influence of the sulfonyl chloride group. However, its primary role remains that of a sterically directing group. researchgate.net

Table 2: Summary of Substituent Effects on the Pyrimidine Core

| Substituent | Position | Primary Effect | Influence on Reactivity |

| Sulfonyl chloride | 5 | Strong electron-withdrawal | Activates C2, C4, C6 to nucleophilic attack; Deactivates ring to electrophilic attack |

| Tert-butyl | 2 | Steric hindrance; Weak electron-donation | Hinders attack at N1, N3, C6; Can direct regioselectivity |

Mechanistic Investigations of Reactions Involving Pyrimidine Sulfonyl Chlorides

Elucidation of Reaction Pathways and Transient Intermediates in Sulfonylation

Reactions involving pyrimidine (B1678525) sulfonyl chlorides, particularly nucleophilic aromatic substitution (SNAr), are central to their chemistry. The sulfonylation of various nucleophiles proceeds through a well-established addition-elimination pathway. In this mechanism, the nucleophile attacks the electron-deficient carbon atom of the pyrimidine ring bearing the sulfonyl chloride group. This initial attack is often the rate-determining step and leads to the formation of a high-energy, transient intermediate known as a Meisenheimer complex. acs.orgnih.gov

This tetrahedral intermediate is stabilized by the delocalization of the negative charge across the electron-withdrawing pyrimidine ring and the sulfonyl group. The reaction is completed by the subsequent elimination of the chloride ion, which restores the aromaticity of the pyrimidine ring and yields the final sulfonylated product. acs.orgnih.gov

Studies on 2-sulfonylpyrimidines have shown that the sulfonyl group is a superior leaving group compared to halides (like chloro groups) or methylthio groups, leading to significantly higher reactivity in SNAr reactions. acs.org For instance, in reactions with amines, the chemoselectivity can be controlled by the reaction conditions. Weak bases tend to favor the displacement of a chloride group at other positions on the pyrimidine ring, whereas deprotonated or more nucleophilic amines selectively displace the sulfonyl group. nih.gov

The synthesis of sulfonylpyrimidine derivatives can be achieved through methods such as the condensation of silylated pyrimidine bases with sulfonyl chlorides in acetonitrile (B52724) or the direct reaction of pyrimidine bases with sulfonyl chlorides in a basic solvent like pyridine (B92270). mpg.de

Kinetic and Thermodynamic Aspects of Sulfonyl Chloride Reactivity

Kinetic studies provide quantitative data on the reactivity of pyrimidine sulfonyl chlorides. The rate of reaction is significantly influenced by the substituents on the pyrimidine ring and the nature of the nucleophile. For 2-sulfonylpyrimidines reacting with thiols, second-order rate constants have been determined, confirming the bimolecular nature of the SNAr mechanism. acs.org

The substitution at the 5-position of the pyrimidine ring has been identified as having the most profound impact on reactivity. Electron-withdrawing groups at this position can accelerate the reaction rate by several orders of magnitude. For example, replacing a hydrogen with a trifluoromethyl group or an electron-deficient aromatic system can result in up to a 1000-fold rate acceleration. acs.orgnih.gov This is consistent with the SNAr mechanism, where stabilization of the negatively charged Meisenheimer complex is paramount.

| Substituent at Position 5 | Relative Rate Acceleration | Reaction Conditions |

|---|---|---|

| Hydrogen | Baseline | Reaction with Glutathione (GSH) at pH 7.0 |

| Electron-donating group | Decreased | |

| Electron-withdrawing group (e.g., -CF3) | Up to 1000x |

Stereochemical Control and Selectivity in Sulfonyl Chloride-Mediated Transformations

While sulfonyl chlorides are a recognized class of activating agents in glycosylation chemistry, specific studies detailing the application of 2-tert-butylpyrimidine-5-sulfonyl chloride for controlling anomeric stereoselectivity are not extensively documented in the reviewed literature. The general principle involves the activation of a glycosyl hemiacetal by a sulfonyl chloride to form a highly reactive glycosyl sulfonate intermediate. nih.gov

This intermediate is then subjected to nucleophilic attack by an acceptor alcohol. The stereochemical outcome of this process is often governed by an SN2-like mechanism, which leads to an inversion of the stereochemistry at the anomeric carbon. acs.org Therefore, starting with an α-anomeric hemiacetal would predominantly yield a β-glycoside. The selectivity is highly dependent on reaction parameters, including the solvent, temperature, and the specific nature of the donor, acceptor, and activating agent. mpg.de Notably, sterically hindered, non-nucleophilic pyrimidine bases, such as 2,4,6-tri-tert-butylpyrimidine (B1306805) (TTBP), are often employed as acid scavengers in these reactions to enhance selectivity by preventing side reactions.

The direct C-H sulfonylation of heteroaromatic systems, such as pyridine, presents a challenge in controlling regioselectivity. The activation of the pyridine ring, for instance with triflic anhydride (B1165640), makes it susceptible to nucleophilic attack. The subsequent addition of a sulfinate salt can lead to the formation of both C2- and C4-sulfonylated regioisomers. researchgate.net

The choice of base has been shown to be a critical factor in directing the regiochemical outcome. While bases like DABCO may lead to mixtures of isomers, the use of a more sterically hindered base such as N-methylpiperidine in a solvent like chloroform (B151607) can result in a highly regioselective functionalization, favoring the C4-sulfonylated product. researchgate.net In other systems, the reaction of pyrimidine-2-sulfenyl chloride with unsaturated ethers has been shown to proceed with opposite regiochemistry for allylic versus vinylic ethers, leading to different substituted thiazolo[3,2-a]pyrimidine derivatives. nih.gov

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for probing the mechanisms of reactions involving pyrimidine sulfonyl chlorides. acs.org These studies provide detailed energetic profiles of the reaction pathways and structural information about transition states and intermediates.

DFT calculations have corroborated experimental findings that the SNAr reaction of 2-sulfonylpyrimidines proceeds via a two-step addition-elimination mechanism. acs.orgnih.gov The calculations confirm that the formation of the Meisenheimer complex is the rate-determining step by showing a significantly higher activation energy for the first transition state (TS1) compared to the second. acs.orgnih.gov Furthermore, these computational models accurately predict the activating effect of electron-withdrawing substituents, showing a good correlation between calculated activation energies and experimentally determined reaction rates. acs.org

Quantum chemical computations have also been used to investigate the reactivity of different sites on the pyrimidine ring itself. Such studies reveal correlations between reactivity and parameters like atomic charges, which helps in understanding and predicting the most likely sites for electrophilic or nucleophilic attack. nih.gov

Influence of Steric and Electronic Parameters on Reaction Outcomes

The outcome of reactions involving pyrimidine sulfonyl chlorides is delicately balanced by the interplay of steric and electronic factors.

Electronic Effects: As established, the electronic nature of substituents on the pyrimidine ring has a dominant effect on reactivity in SNAr reactions. Electron-withdrawing groups enhance the electrophilicity of the carbon center being attacked and stabilize the negative charge in the Meisenheimer intermediate, thus increasing the reaction rate. acs.org This relationship has been correlated with Hammett σ parameters, providing a predictable model for reagent design. acs.org Conversely, electron-donating groups slow the reaction down.

Advanced Methodological Applications in Complex Organic Synthesis

Reagent-Controlled Glycosylation Strategies Utilizing Sulfonyl Chlorides as Activating Agents

The formation of glycosidic bonds is a fundamental challenge in organic chemistry, with control of stereoselectivity being of paramount importance. Sulfonyl chlorides, including pyrimidine-based variants, have emerged as powerful activating agents in modern glycosylation reactions, enabling highly selective bond formation through carefully designed, reagent-controlled strategies.

Dehydrative glycosylation involves the direct coupling of a glycosyl hemiacetal donor with an acceptor, eliminating a molecule of water. In this process, sulfonyl chlorides serve as crucial activators. The reaction proceeds through the in-situ formation of a highly reactive glycosyl sulfonate intermediate from the glycosyl hemiacetal. nih.govacs.org This sulfonate is an excellent leaving group, facilitating nucleophilic attack by the acceptor alcohol to form the glycosidic linkage. nih.govnih.gov This approach avoids the need to pre-install a leaving group at the anomeric position, streamlining the synthetic sequence. The combination of a sulfide (B99878) and triflic anhydride (B1165640) has also been developed as a method for this dehydrative coupling, proceeding through a sulfide-to-sulfoxide oxidation where the anhydride acts as the oxidant. nih.gov

Glycosylation reactions that utilize sulfonyl chloride activators generate stoichiometric amounts of hydrochloric acid (HCl), which can lead to undesired side reactions, such as anomerization or degradation of acid-sensitive protecting groups. To mitigate this, non-nucleophilic, sterically hindered bases are employed as proton scavengers. Bases like 2,4,6-tri-tert-butylpyrimidine (B1306805) (TTBP) are particularly effective. Their significant steric bulk prevents them from competing as nucleophiles and attacking the reactive intermediates, ensuring their sole role is to neutralize the generated acid. The pyrimidine (B1678525) core of the title compound itself contributes to the modulation of the reaction environment, though external, more hindered bases like TTBP are often added to ensure clean and efficient glycosylation.

Achieving high stereoselectivity, particularly the formation of β-glycosides, is a central goal of glycosylation chemistry. A sophisticated strategy involves modulating the reaction mechanism to favor a stereoinvertive SN2 pathway. nih.gov This can be accomplished by carefully matching the electronic properties of the sulfonyl chloride activator with the intrinsic reactivity of the glycosyl donor. nih.govacs.orgnih.gov

For a highly reactive (electron-rich) glycosyl donor, a sulfonyl chloride with electron-withdrawing groups is used. This creates a more stable sulfonate, which is a better leaving group, thereby promoting a concerted SN2 displacement by the nucleophilic acceptor. Conversely, a less reactive (electron-poor) donor is paired with a sulfonyl chloride bearing electron-donating groups, which forms a more reactive sulfonate leaving group. This "matching" principle allows for the suppression of dissociative SN1-type mechanisms, which proceed through oxocarbenium ion intermediates that can scramble stereochemistry. nih.govacs.org By favoring the SN2 pathway, an α-hemiacetal donor can be converted with high fidelity to a β-glycoside product. nih.gov

| Glycosyl Donor Reactivity | Required Sulfonyl Chloride Electronics | Example Activator | Resulting Sulfonate Leaving Group Ability | Favored Mechanism |

|---|---|---|---|---|

| High (Electron-Rich) | Electron-Withdrawing | Nosyl chloride (NsCl) | Excellent | SN2 |

| Moderate | Neutral | Tosyl chloride (TsCl) | Good | SN2/SN1 Borderline |

| Low (Electron-Poor) | Electron-Donating | 3,5-Bis(trifluoromethyl)benzene sulfonyl chloride | Moderate | SN2 |

Multi-Component Reactions for the Expedient Construction of Pyrimidine-Based Scaffolds

Multi-component reactions (MCRs) offer a powerful and efficient means of constructing complex molecular scaffolds in a single step, enhancing synthetic efficiency and sustainability. bohrium.com While direct MCRs involving 2-tert-butylpyrimidine-5-sulfonyl chloride are not prevalent, related strategies for building the core pyrimidine ring are highly relevant. For instance, iridium-catalyzed MCRs can assemble highly substituted pyrimidines from amidines and up to three different alcohol components. organic-chemistry.orgnih.gov This sustainable method proceeds through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts. bohrium.comorganic-chemistry.orgnih.gov Such strategies could be used to build a substituted pyrimidine ring that is later functionalized to install the sulfonyl chloride group, or to construct a pyrimidine scaffold from a building block already containing a protected sulfur moiety.

Late-Stage Functionalization Strategies for Densely Functionalized Molecules

Late-stage functionalization (LSF) is the practice of introducing functional groups into a complex molecule at a late step in the synthesis. This strategy is invaluable in medicinal chemistry for rapidly generating analogues of a lead compound for structure-activity relationship (SAR) studies. The sulfonyl chloride group is an exceptionally versatile electrophile for LSF, but its direct installation into complex molecules can be challenging.

A modern approach circumvents this by using the stable and often pre-existing sulfonamide group as a precursor. nih.govnih.govresearchgate.net Mild and highly chemoselective methods have been developed to convert primary sulfonamides into highly reactive sulfonyl chlorides in the presence of numerous other sensitive functional groups. nih.govnih.gov One such method utilizes a pyrylium (B1242799) salt (Pyry-BF4) as an activating agent in combination with a chloride source like MgCl₂. nih.gov This protocol activates the otherwise unreactive sulfonamide NH₂ group, enabling its conversion to the sulfonyl chloride. nih.govnih.gov The resulting electrophile can then be coupled in situ with a wide array of nucleophiles—such as amines, alcohols, and thiols—to forge new sulfonamides, sulfonates, and thioethers, dramatically expanding the accessible chemical space from a single advanced intermediate. nih.gov

Development of Novel Catalytic Systems for Pyrimidine Sulfonyl Chloride Transformations

Traditional methods for synthesizing aryl sulfonyl chlorides, such as reaction with chlorosulfonic acid, often require harsh conditions that are incompatible with complex molecules. nih.gov Modern research has focused on developing milder, catalytic alternatives. Palladium-catalyzed methods, for example, enable the synthesis of arylsulfonyl chlorides from arylboronic acids under mild conditions, showing significant functional group tolerance. nih.gov Furthermore, visible-light photoredox catalysis has emerged as a sustainable and powerful tool. mpg.de Heterogeneous, metal-free photocatalysts like potassium poly(heptazine imide) can mediate the synthesis of sulfonyl chlorides from arenediazonium salts at room temperature, offering a green alternative to classical Sandmeyer-type reactions. mpg.de These catalytic advancements are crucial for expanding the accessibility and application of functionalized pyrimidine sulfonyl chlorides in modern synthetic chemistry.

Computational and Theoretical Chemistry Studies on 2 Tert Butylpyrimidine 5 Sulfonyl Chloride

Density Functional Theory (DFT) Investigations of Molecular Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance between accuracy and computational cost. nih.gov It is extensively used to predict the geometric and electronic properties of molecules. For 2-Tert-butylpyrimidine-5-sulfonyl chloride, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-31+G(d,p) or larger, can provide a detailed picture of its ground-state structure. nih.gov

These calculations yield optimized molecular geometries, including precise bond lengths, bond angles, and dihedral angles. For instance, the geometry would reveal the spatial arrangement of the bulky tert-butyl group relative to the pyrimidine (B1678525) ring and the orientation of the sulfonyl chloride moiety. The planarity of the pyrimidine ring and the pyramidal geometry around the sulfur atom are key structural features that can be accurately modeled.

Beyond simple geometry, DFT is instrumental in elucidating molecular reactivity through the analysis of various chemical descriptors derived from the electronic structure. africanjournalofbiomedicalresearch.comiiste.org Frontier Molecular Orbital (FMO) theory is a primary tool, where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov For an electrophile like a sulfonyl chloride, the LUMO is expected to be localized primarily on the sulfonyl group, particularly on the sulfur atom and the S-Cl bond, indicating the site for nucleophilic attack.

Other reactivity descriptors that can be calculated using DFT include:

Chemical Potential (μ): The tendency of electrons to escape from the system.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. nih.gov

Electrophilicity Index (ω): A quantitative measure of a molecule's ability to act as an electrophile.

These parameters provide a quantitative framework for comparing the reactivity of this compound with other related compounds.

Table 1: Illustrative DFT-Calculated Structural and Reactivity Parameters for this compound Note: This table presents hypothetical yet realistic data based on calculations of similar molecules, as specific experimental or calculated data for this compound are not available in the cited literature.

| Parameter | Description | Predicted Value |

| Geometric Parameters | ||

| S-Cl Bond Length | Length of the sulfur-chlorine bond | ~2.08 Å |

| S=O Bond Length | Length of the sulfur-oxygen double bonds | ~1.44 Å |

| C-S Bond Length | Length of the pyrimidine carbon-sulfur bond | ~1.78 Å |

| O=S=O Bond Angle | Angle between the two sulfonyl oxygens | ~120° |

| Reactivity Descriptors | ||

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 5.7 eV |

| Chemical Hardness (η) | Resistance to charge transfer | 2.85 eV |

| Electrophilicity Index (ω) | Global electrophilic nature of the molecule | 2.56 eV |

Predictive Modeling for Reaction Outcomes and Selectivity

Predictive modeling, particularly through the development of Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models, is a powerful approach for forecasting the behavior of chemical compounds. frontiersin.orgresearchgate.net In recent years, machine learning algorithms have been increasingly applied to predict the outcomes of chemical reactions with high accuracy. digitellinc.com

For this compound, predictive models could be developed to forecast the yield and selectivity of its reactions with a library of nucleophiles, such as primary and secondary amines, to form sulfonamides. nih.gov The process would involve:

Data Collection: Gathering a dataset of known reactions involving various sulfonyl chlorides and amines under different conditions (solvent, temperature, catalyst).

Descriptor Calculation: For each reactant and product, a set of numerical descriptors is calculated. These can include topological indices, quantum chemical parameters (like those from DFT), and steric parameters. frontiersin.org

Model Training: A machine learning algorithm (e.g., linear regression, random forest, neural network) is trained on the dataset to find a mathematical relationship between the descriptors and the reaction outcome (e.g., yield). researchgate.net

Such a model could predict, for example, how the steric hindrance of the tert-butyl group on the pyrimidine ring influences the rate and success of a reaction with a bulky amine. It could also help in optimizing reaction conditions by predicting the best solvent or temperature for a desired outcome, thereby accelerating the discovery and synthesis of new sulfonamide derivatives. nih.gov

Table 2: Conceptual Framework for a Predictive Model of Sulfonamide Synthesis This table illustrates the types of inputs and outputs for a machine learning model designed to predict reaction outcomes.

| Input Features (Descriptors) | Predicted Outputs |

| Amine Nucleophile: | |

| Steric Hindrance (e.g., Tolman cone angle) | Reaction Yield (%) |

| Nucleophilicity Parameter (e.g., pKa of conjugate acid) | Regioselectivity |

| Electronic Properties (e.g., HOMO energy) | Diastereoselectivity |

| Reaction Conditions: | |

| Solvent Dielectric Constant | Likelihood of Success (Classification) |

| Temperature (K) | |

| Catalyst Properties |

Mechanistic Insights from Ab Initio and Semi-Empirical Calculations

Understanding the detailed mechanism of a chemical reaction is crucial for controlling its outcome. Computational chemistry offers methods to map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states.

For the reaction of this compound with nucleophiles (e.g., amines or water during solvolysis), the primary question is the nature of the substitution at the sulfur center. Studies on other arenesulfonyl and alkanesulfonyl chlorides strongly suggest that the dominant pathway is a bimolecular nucleophilic substitution (SN2-like), which is likely concerted. nih.govmdpi.com

Ab Initio Methods: Techniques like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally expensive, can provide highly accurate energy profiles for the reaction. These methods are valuable for benchmarking the results from more approximate methods like DFT.

Semi-Empirical Methods: Methods like AM1 or PM7 are much faster and can be used for larger systems or for initial explorations of the reaction pathway, although they are generally less accurate than ab initio or DFT methods.

By locating the transition state structure for the nucleophilic attack on the sulfur atom, chemists can calculate the activation energy (Ea), which is the primary determinant of the reaction rate. Calculations can compare the activation energies for different nucleophiles, explaining why some reactions are fast and others are slow. Furthermore, these methods can be used to investigate alternative, less common mechanisms, such as an elimination-addition pathway proceeding through a highly reactive sulfene intermediate, or a dissociative SN1-like pathway. For most sulfonyl chlorides, these alternative pathways are significantly higher in energy than the concerted SN2-like mechanism. nih.gov

Table 3: Hypothetical Comparison of Calculated Activation Energies for the Reaction of this compound with Various Amines This table illustrates how computational methods can be used to compare the reactivity of different nucleophiles.

| Nucleophile | Computational Method | Calculated Activation Energy (Ea) (kcal/mol) | Predicted Relative Rate |

| Ammonia | DFT (B3LYP/6-311+G) | 15.2 | Fast |

| Diethylamine | DFT (B3LYP/6-311+G) | 17.5 | Moderate |

| Di-tert-butylamine | DFT (B3LYP/6-311+G) | 24.8 | Very Slow |

| Aniline | DFT (B3LYP/6-311+G) | 18.1 | Moderate |

Electronic Properties and Orbital Interactions Analysis

A deep understanding of the electronic structure of this compound is essential for rationalizing its chemical behavior. Computational methods provide several avenues for this analysis.

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It provides a visual guide to the molecule's reactive sites. For this compound, the MEP surface would show regions of negative potential (typically colored red) around the electronegative nitrogen atoms of the pyrimidine ring and the oxygen atoms of the sulfonyl group, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be concentrated around the sulfur atom, highlighting it as the primary site for nucleophilic attack. nih.gov

Frontier Molecular Orbitals (FMOs): As mentioned in section 6.1, the distribution of the HOMO and LUMO is critical. For this compound, the LUMO is expected to have a large coefficient on the sulfur atom and to exhibit σ* character along the S-Cl bond. This orbital shape clearly indicates that a nucleophile attacking the sulfur atom will populate this antibonding orbital, leading to the cleavage of the S-Cl bond, which is the key step in the substitution reaction. The HOMO would likely be distributed across the electron-rich pyrimidine ring.

Table 4: Illustrative Calculated Electronic Properties for this compound Note: This table presents plausible values for key electronic properties based on general principles and data from related molecules.

| Property | Description | Predicted Value |

| Dipole Moment | A measure of the overall polarity of the molecule | ~4.5 Debye |

| NBO Charge on Sulfur | Partial atomic charge on the sulfur atom | +1.5 e |

| NBO Charge on Chlorine | Partial atomic charge on the chlorine atom | -0.4 e |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| LUMO Localization | Primary location of the LUMO | S-Cl σ* orbital |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -7.5 eV |

| HOMO Localization | Primary location of the HOMO | Pyrimidine π-system |

Future Directions and Emerging Research Avenues in Pyrimidine Sulfonyl Chloride Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of heteroaryl sulfonyl chlorides often involves harsh reagents like chlorosulfonic acid, thionyl chloride, or sulfuryl chloride, which pose significant environmental and safety challenges. Modern research is focused on creating greener alternatives that minimize waste and avoid hazardous substances.

A promising strategy involves the oxidative chlorination of thiols using milder, more sustainable oxidants. For instance, a method utilizing sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) has been developed for the one-pot synthesis of sulfonamides from thiols in environmentally friendly solvents like water and ethanol (B145695). rsc.org This approach generates the sulfonyl chloride in situ, which then reacts with an amine, streamlining the process and avoiding the isolation of the often-unstable sulfonyl chloride intermediate.

Another innovative route bypasses traditional chlorinating agents altogether by using reagents like 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC). acs.orgnih.gov This method allows for the synthesis of heteroaryl sulfonyl chlorides from organozinc reagents under transition-metal-free conditions. acs.org Such approaches are particularly valuable for complex or sensitive heterocyclic systems where traditional methods may fail or lead to decomposition. nih.gov Furthermore, iridium-catalyzed multicomponent synthesis is emerging as a powerful tool for constructing pyrimidine (B1678525) rings from simple, readily available alcohols, generating only water and hydrogen gas as byproducts. nih.gov This atom-economical approach represents a significant step forward in the sustainable production of pyrimidine scaffolds, which can subsequently be functionalized to sulfonyl chlorides.

| Method | Key Reagent(s) | Advantages | Disadvantages |

|---|---|---|---|

| Traditional | Chlorosulfonic Acid, Thionyl Chloride | Well-established, inexpensive | Highly corrosive, hazardous byproducts |

| In Situ Oxidation | NaDCC·2H₂O, Thiols | Milder conditions, greener solvents rsc.org | Requires thiol precursor |

| TCPC Method | 2,4,6-trichlorophenyl chlorosulfate (TCPC), Organozincs | Metal-free, good for sensitive heterocycles acs.orgnih.gov | Requires organometallic precursor |

| Iridium Catalysis | PN5P-Ir-pincer complexes, Alcohols | Atom-economical, uses biomass-derivable inputs nih.gov | Primarily for ring synthesis, requires further functionalization |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous manufacturing, offers substantial advantages in safety, efficiency, and scalability for the synthesis of sulfonyl chlorides. rsc.orgmdpi.com These reactions are often highly exothermic and can produce hazardous off-gases like hydrogen chloride and sulfur dioxide. chemrxiv.orgnih.gov Continuous flow reactors, with their small reaction volumes and superior heat and mass transfer, mitigate these risks by preventing thermal runaway and enabling safe handling of toxic intermediates. rsc.orgnih.gov

Researchers have successfully developed continuous flow protocols for producing aryl sulfonyl chlorides at a multi-hundred-gram scale. mdpi.com By integrating continuous stirred-tank reactors (CSTRs) with automated process controls, significant improvements in consistency, reliability, and space-time yield have been demonstrated. For example, one automated flow process achieved a space-time yield of 0.139 g mL⁻¹ h⁻¹, nearly double that of the optimized batch process (0.072 g mL⁻¹ h⁻¹). mdpi.com Another flow system for a sulfuryl chloride-based reaction achieved a throughput of 141 g/h, showcasing the potential for industrial-scale production. nih.gov

The application of flow chemistry is particularly relevant for preparing intermediates like 2-Tert-butylpyrimidine-5-sulfonyl chloride, where precise control over reaction parameters can be crucial for maximizing yield and purity. The ability to safely scale up these processes is vital for meeting the demands of the pharmaceutical and agrochemical industries. mdpi.com

Exploration of New Reaction Classes and Transformative Processes

The pyrimidine sulfonyl chloride moiety is being explored beyond its traditional role as a precursor for sulfonamides. The sulfonyl group is a versatile functional handle that can participate in a variety of transformative chemical reactions.

One major area of development is in transition-metal-catalyzed cross-coupling reactions. While sulfonamides are typically formed via nucleophilic substitution, new copper-catalyzed methods are enabling the direct N-arylation of sulfonamides with (hetero)aryl chlorides and bromides. researchgate.netnih.gov This provides a more direct route to complex N-(hetero)aryl sulfonamides, which are prevalent in pharmaceuticals. researchgate.net

Furthermore, the sulfonyl chloride group itself can be a target for transformation. Recent research has demonstrated the activation of the typically robust primary sulfonamide N-H bond using a pyrylium (B1242799) salt (Pyry-BF₄). researchgate.net This strategy enables the in situ regeneration of the highly reactive sulfonyl chloride from a stable sulfonamide precursor, allowing for late-stage functionalization. This opens the door to reacting the regenerated sulfonyl chloride with a wide range of nucleophiles to form not only complex sulfonamides but also sulfonates, sulfides, and sulfonyl fluorides under mild conditions. researchgate.net This method is highly selective and tolerates a wide array of sensitive functional groups, making it ideal for modifying complex molecules in the final stages of a synthesis. researchgate.net

Design of Novel Pyrimidine-Based Reagents for Specific Chemical Transformations

The unique electronic properties of the pyrimidine ring, combined with the reactivity of the sulfonyl chloride group, make these compounds attractive candidates for the design of novel reagents. The 2-tert-butyl group in this compound, for instance, provides steric bulk that can influence regioselectivity in reactions and can also enhance the stability and solubility of the molecule.

An emerging trend is the development of bench-stable alternatives to notoriously unstable heteroaryl sulfonyl chlorides. For example, the reaction of 2-pyridylzinc reagents with TCPC produces 2,4,6-trichlorophenyl (TCP) pyridine-2-sulfonates. acs.orgnih.govmit.edu These sulfonate esters are stable enough to be isolated and stored, yet remain sufficiently reactive to form sulfonamides upon treatment with amines, acting as practical synthetic equivalents to the unstable sulfonyl chloride. acs.orgmit.edu This concept could be extended to pyrimidine systems, leading to new, easy-to-handle pyrimidine-based sulfonating reagents.

The combination of the pyrimidine core with a sulfonate ester has also been explored for creating new bioactive molecules. nih.gov By strategically linking these two pharmacophores, novel compounds with potential antibacterial and insecticidal activities have been synthesized and identified, demonstrating the utility of pyrimidine sulfonyl derivatives as platforms for drug discovery. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.